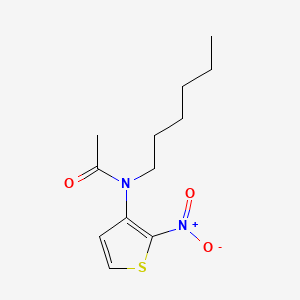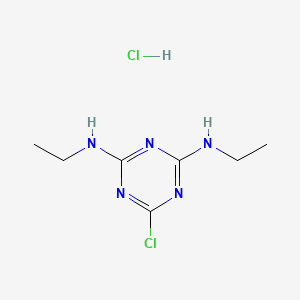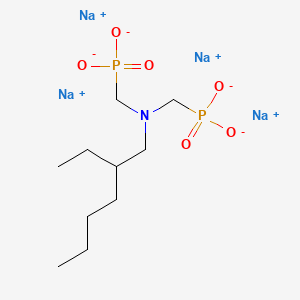
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂.4Na and a molecular weight of 405.18 g/mol . It is a tetrasodium salt of a bisphosphonic acid derivative, characterized by the presence of phosphonate groups and an imino linkage. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction proceeds through the formation of an imino intermediate, which subsequently reacts with phosphorous acid to yield the desired bisphosphonate compound. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the tetrasodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability, making the compound suitable for commercial applications .
化学反応の分析
Types of Reactions
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The phosphonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications. The specific products depend on the reaction conditions and reagents used .
科学的研究の応用
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential role in inhibiting certain enzymes and biological pathways.
Medicine: Explored for its potential use in treating bone-related disorders due to its ability to bind to calcium.
Industry: Utilized in water treatment processes and as a scale inhibitor in various industrial applications.
作用機序
The mechanism of action of tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its ability to bind to metal ions, particularly calcium. This binding property makes it effective in inhibiting the formation of calcium-based scales and deposits. In biological systems, the compound can interact with enzymes and other molecular targets, potentially affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its effectiveness as a scale inhibitor set it apart from other similar compounds .
特性
CAS番号 |
94087-51-1 |
|---|---|
分子式 |
C10H21NNa4O6P2 |
分子量 |
405.18 g/mol |
IUPAC名 |
tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChIキー |
FPTUECMJLWWTSF-UHFFFAOYSA-J |
正規SMILES |
CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


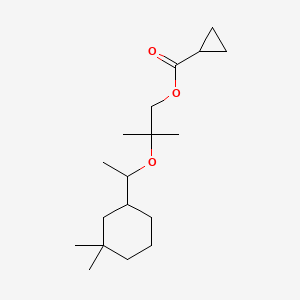
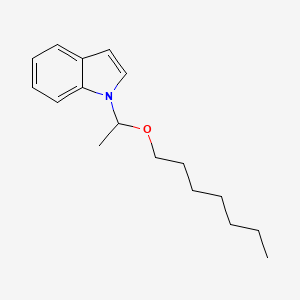
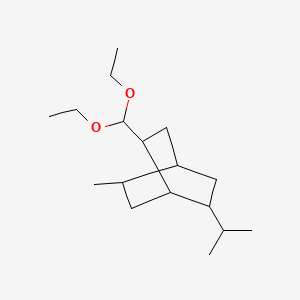



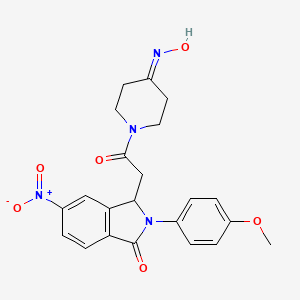
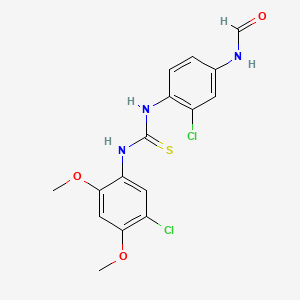
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
